molecular formula C18H11FN4O2 B3404947 3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one CAS No. 1251644-97-9

3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one

Cat. No.: B3404947
CAS No.: 1251644-97-9
M. Wt: 334.3
InChI Key: ONHBXLGOAIMQJO-UHFFFAOYSA-N
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Description

The compound “3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one” is a complex organic molecule that contains several functional groups including a fluorophenyl group, an oxadiazole ring, and a pyridazinone ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and pyridazinone), a heterocyclic ring (oxadiazole), and a fluorine atom attached to one of the phenyl rings . The presence of nitrogen and oxygen atoms in the heterocyclic ring would likely result in the formation of hydrogen bonds, which could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions. The oxadiazole ring might undergo reactions at the nitrogen atoms, such as alkylation or acylation . The fluorine atom could be displaced in a nucleophilic aromatic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of aromatic and heterocyclic rings would likely make the compound relatively stable and resistant to oxidation . The fluorine atom could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .

Future Directions

The compound could be of interest for further study, given the biological activity of many similar compounds. Future research could explore its potential uses in medicine or other fields .

Properties

IUPAC Name

3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN4O2/c19-13-6-4-5-12(11-13)17-20-18(25-22-17)16-15(24)9-10-23(21-16)14-7-2-1-3-8-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHBXLGOAIMQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one
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3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one
Reactant of Route 3
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3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one
Reactant of Route 4
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3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one
Reactant of Route 5
Reactant of Route 5
3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one
Reactant of Route 6
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3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one

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